molecular formula C24H20ClFN8O4 B11521024 4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11521024
M. Wt: 538.9 g/mol
InChI Key: MBODMCXXVMONRP-VYYCAZPPSA-N
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Description

4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of various functional groups, including a furan ring, a triazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloronitrophenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring.

    Formation of the hydrazone linkage: This involves the reaction of the furan derivative with hydrazine or its derivatives.

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine ring: This step involves the reaction of the triazine derivative with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrazone linkage.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the chloronitrophenyl group and the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan ring and the hydrazone linkage.

    Reduction: Products may include amino derivatives of the nitro group.

    Substitution: Products may include substituted derivatives of the chloronitrophenyl group and the triazine ring.

Scientific Research Applications

Chemistry

The compound is of interest in synthetic organic chemistry due to its complex structure and the variety of functional groups it contains. It can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a drug candidate. Its various functional groups may interact with biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is likely to involve interactions with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s functional groups may form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-1,3,5-TRIAZIN-2-AMINE: This compound lacks the morpholine ring, which may affect its chemical and biological properties.

    4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-OL: This compound has a hydroxyl group instead of an amine group, which may affect its reactivity and interactions with biological targets.

Uniqueness

The presence of the morpholine ring in 4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(4-FLUOROPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE may confer unique chemical and biological properties, such as increased solubility and enhanced interactions with biological targets.

Properties

Molecular Formula

C24H20ClFN8O4

Molecular Weight

538.9 g/mol

IUPAC Name

2-N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H20ClFN8O4/c25-20-13-17(34(35)36)5-7-19(20)21-8-6-18(38-21)14-27-32-23-29-22(28-16-3-1-15(26)2-4-16)30-24(31-23)33-9-11-37-12-10-33/h1-8,13-14H,9-12H2,(H2,28,29,30,31,32)/b27-14-

InChI Key

MBODMCXXVMONRP-VYYCAZPPSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)NC5=CC=C(C=C5)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)NC5=CC=C(C=C5)F

Origin of Product

United States

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